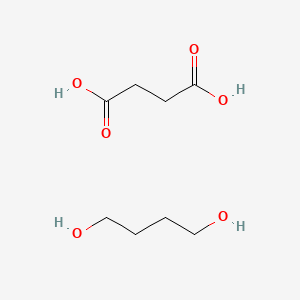
Butanedioic acid;butane-1,4-diol
Katalognummer B1584996
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: FQINETJTVSEXPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06037504
Procedure details


A solution of 590.5 g (5 moles) succinic acid in 602 g (5.1 moles) 1,4-butanediol was introduced at 100° C. into a reaction apparatus made of acid-resistant material with a volume of 5 liters, which was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm) and a distillation column (10 theoretical plates). The mixture was rapidly heated, with stirring, to a reaction temperature of 120 to 130° C. and the water of reaction formed was distilled off at normal pressure. The remainder of the water of reaction was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar and at a reaction temperature of 130 to 160° C. The desired degree of esterification was achieved after a further residence time of 2.0 hours (3.5 hours in total). The oligomeric 1,4-butanediol succinate (1095 g) which was obtained had an average degree of oligoesterification (=number of molecules of succinic acid in the oligoester) of n=4 (as measured by gel permeation chromatography) and an acid number of 58 mg KOH/g reaction mixture.


Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:9]([OH:14])[CH2:10][CH2:11][CH2:12][OH:13]>>[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:9]([OH:14])[CH2:10][CH2:11][CH2:12][OH:13] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
590.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
602 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCO)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, to a reaction temperature of 120 to 130° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
a distillation column (10 theoretical plates)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was rapidly heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off at normal pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remainder of the water of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a reaction temperature of 130 to 160° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after a further residence time of 2.0 hours (3.5 hours in total)
|
|
Duration
|
3.5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)O)(=O)O.C(CCCO)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1095 g | |
| YIELD: CALCULATEDPERCENTYIELD | 105.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
